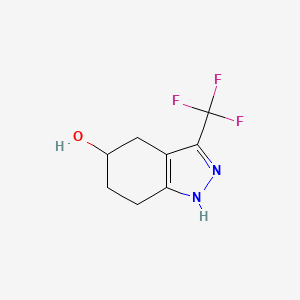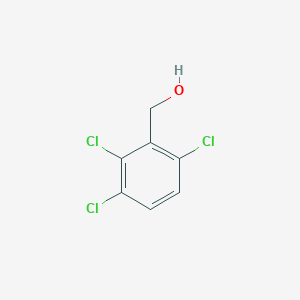![molecular formula C13H9F3N2OS B11724574 N'-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide](/img/structure/B11724574.png)
N'-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide is a chemical compound with the molecular formula C13H9F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a thiophene ring, and a carbohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide typically involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
- N’-{[3-(trifluoromethyl)phenyl]methylidene}-2-thiophenecarbohydrazide
Uniqueness
N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H9F3N2OS |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
N-[[3-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9F3N2OS/c14-13(15,16)10-4-1-3-9(7-10)8-17-18-12(19)11-5-2-6-20-11/h1-8H,(H,18,19) |
Clave InChI |
CGZLYDWQNPQBEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)


![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)


![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)


![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B11724540.png)
![5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride](/img/structure/B11724545.png)

